8-[(2-Chloroacetyl)amino]-5-thiaspiro[3.5]nonane-2-carboxamide
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Description
The compound “8-[(2-Chloroacetyl)amino]-5-thiaspiro[3.5]nonane-2-carboxamide” is a derivative of 8-amino-5-thiaspiro[3.5]nonane-2-carboxamide . It is a complex organic molecule with potential applications in pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its IUPAC name and similar compounds. It contains a thiaspiro ring system, an amine group, and a carboxamide group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented. It is known to be a powder at room temperature . Its exact properties, such as melting point, boiling point, solubility, and stability, would need to be determined experimentally.Future Directions
The future research directions for “8-[(2-Chloroacetyl)amino]-5-thiaspiro[3.5]nonane-2-carboxamide” could include further studies on its synthesis, reactivity, mechanism of action, and potential applications in pharmaceuticals. Given the interest in similar compounds, such as indole carboxamides , this compound could be a promising area of research.
Properties
IUPAC Name |
8-[(2-chloroacetyl)amino]-5-thiaspiro[3.5]nonane-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2S/c12-6-9(15)14-8-1-2-17-11(5-8)3-7(4-11)10(13)16/h7-8H,1-6H2,(H2,13,16)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEVTFAGHPSNBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2(CC1NC(=O)CCl)CC(C2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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